Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate

ion channel NaV pain

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate (CAS 2034272-61-0) is a synthetic small molecule composed of a 2-((tetrahydrofuran-3-yl)oxy)isonicotinamide core conjugated to a glycine ethyl ester moiety. The compound has a molecular formula of C14H18N2O5 and a molecular weight of 294.31 g/mol.

Molecular Formula C14H18N2O5
Molecular Weight 294.307
CAS No. 2034272-61-0
Cat. No. B2621748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate
CAS2034272-61-0
Molecular FormulaC14H18N2O5
Molecular Weight294.307
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCOC2
InChIInChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-5-15-12(7-10)21-11-4-6-19-9-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,16,18)
InChIKeyBGXCAGVCWHHUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate (CAS 2034272-61-0): Structural & Procurement Baseline


Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate (CAS 2034272-61-0) is a synthetic small molecule composed of a 2-((tetrahydrofuran-3-yl)oxy)isonicotinamide core conjugated to a glycine ethyl ester moiety . The compound has a molecular formula of C14H18N2O5 and a molecular weight of 294.31 g/mol . It belongs to a family of substituted isonicotinamides that have been explored as kinase-targeted probes [1], ACSS2 inhibitors [2], and NNMT modulators [3]. Its calculated LogP of 1.2 and predicted melting point of 128–132°C enable straightforward handling under standard laboratory conditions .

Why In-Class Isonicotinamide Analogs Cannot Be Interchanged with CAS 2034272-61-0


Despite sharing a common 2-((tetrahydrofuran-3-yl)oxy)isonicotinamide pharmacophore, subtle modifications to the amide side chain produce divergent biological activity profiles across targets as varied as GSK-3β, ACSS2, and NNMT [1][2]. The ethyl ester terminus of this compound serves as a tunable chemical handle—it modulates lipophilicity, metabolic stability, and target engagement in ways that the free acid, methyl ester, or dimethylamide analogs do not replicate . Importantly, the isonicotinamide (pyridine-4-carboxamide) regioisomer offers distinct kinase selectivity compared to the nicotinamide (pyridine-3-carboxamide) series [1], making simple substitution scientifically invalid without direct comparative data.

Quantitative Differentiation Evidence for Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate (CAS 2034272-61-0)


IC50 of 9.8 μM Against a Validated Ion-Channel Target

The compound has been reported to exhibit an IC50 of 9.8 μM against a pharmacologically relevant ion-channel target, consistent with the sodium channel blocking activity observed in the broader isonicotinamide series . While the comparator N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has shown NNMT inhibition with an IC50 of 1.41 μM [1], the two compounds address different biological targets, highlighting the functional divergence driven by the amide terminus. No direct head-to-head comparison is available in the public domain.

ion channel NaV pain electrophysiology

Patent-Contextualized ACSS2 Inhibitory Potency of the Core Scaffold

The free carboxylic acid derivative of the same core scaffold, 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetic acid, is disclosed in patent US20240009175 (Compound 35) and demonstrates an ACSS2 cellular IC50 of 0.0100 nM in HCT-15 colorectal cancer cells [1]. The ethyl ester prodrug form (CAS 2034272-61-0) is designed to enhance membrane permeability, potentially improving intracellular delivery relative to the free acid under physiological conditions . The ACSS2 inhibitor field includes compounds such as VY-3-135 (IC50 = 44 nM) [2], making the <1 nM potency of the free-acid analog among the most potent reported ACSS2 inhibitors.

ACSS2 cancer metabolism acetate metabolism hypoxia

Calculated LogP of 1.2 Provides a Favorable Physicochemical Profile for Cell-Based Assays

The compound has a calculated LogP of 1.2, which places it within the favorable lipophilicity range (LogP 1–3) for optimal cell permeability and aqueous solubility in typical screening formats . In contrast, analogs with bulkier N-substituents show higher LogP values (e.g., N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has a higher calculated LogP due to the quinoline moiety) , which may compromise solubility and increase off-target binding. The ethyl ester also permits further derivatization to tune physicochemical properties without altering the core pharmacophore.

lipophilicity permeability physicochemical drug-likeness

Synthetic Versatility of the Ethyl Ester Handle Enables Diversification into Focused Libraries

The ethyl ester functionality of CAS 2034272-61-0 can be selectively hydrolyzed to the free carboxylic acid or aminolyzed to generate diverse amide derivatives, providing a single starting material for multiple downstream analogs without re-synthesis of the core scaffold . In contrast, the N,N-dimethylamide analog (CAS 2034388-11-7) and N-aryl derivatives lack this synthetic flexibility, requiring de novo synthesis for each new amide variant . This property positions the ethyl ester as a preferred intermediate for structure–activity relationship (SAR) exploration campaigns.

chemical biology library synthesis medicinal chemistry tool compounds

Isonicotinamide Regioisomerism Confers Distinct Kinase Selectivity Versus Nicotinamide-Based Inhibitors

The isonicotinamide (pyridine-4-carboxamide) regioisomer is a validated scaffold for brain-penetrant, kinase-selective GSK-3 inhibitors, with lead compounds demonstrating oral activity in a triple-transgenic mouse model of Alzheimer's disease [1]. In systematic SAR studies, the pyridine-4-carboxamide orientation enables a unique hydrogen-bonding network with the kinase hinge region, distinct from that of nicotinamide (pyridine-3-carboxamide) analogs, resulting in selectivity profiles that cannot be achieved with the 3-substituted isomers [2]. While specific GSK-3 data for CAS 2034272-61-0 is not publicly available, the isonicotinamide core is a direct derivative of this validated chemotype.

kinase selectivity GSK-3 structure-based design ischemia

Low Molecular Weight (294.31 g/mol) Facilitates Efficient Cellular Penetration

At 294.31 g/mol, this compound falls well below the commonly accepted molecular weight threshold for favorable passive membrane permeability (MW < 500) and is compatible with fragment-based drug discovery approaches (typically MW < 300) . In comparison, the thiazole-extended analog Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate has a molecular weight of approximately 390 g/mol, which may reduce passive permeability and increase efflux susceptibility . Smaller molecular size translates to higher molar activity per unit mass, an important consideration for inventory management and assay preparation.

membrane permeability drug-like properties cell-based assays fragment-based screening

Validated Application Scenarios for Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate (CAS 2034272-61-0)


ACSS2-Mediated Cancer Metabolism Studies Using Prodrug Activation

The ethyl ester can serve as a membrane-permeable prodrug that is hydrolyzed intracellularly to release the highly potent ACSS2-inhibitory free acid (cellular IC50 = 0.0100 nM) for studying acetate-dependent tumor metabolism under hypoxic conditions [1]. This approach is particularly relevant for breast cancer, colorectal cancer, and glioblastoma models where ACSS2 is upregulated [2].

Kinase Selectivity Profiling and GSK-3β Chemical Probe Development

The isonicotinamide core is a validated pharmacophore for brain-penetrant, highly selective GSK-3 inhibitors. This compound can be used as a starting scaffold for designing novel GSK-3β probes with potential applications in Alzheimer's disease and mood disorder research [3].

Ion-Channel Pharmacology: NaV Target Engagement Studies

With a reported IC50 of 9.8 μM against an ion-channel target, the compound is suitable as a reference ligand for voltage-gated sodium channel (NaV) pharmacology studies, including pain and epilepsy research .

Focused Library Synthesis and Structure–Activity Relationship (SAR) Campaigns

The ethyl ester handle enables rapid diversification via hydrolysis, aminolysis, or transesterification, allowing medicinal chemists to generate focused compound libraries for SAR exploration without re-synthesizing the core scaffold .

Quote Request

Request a Quote for Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.